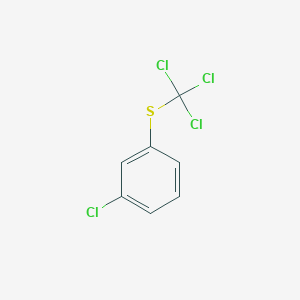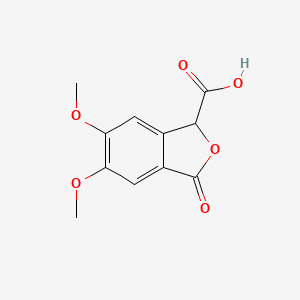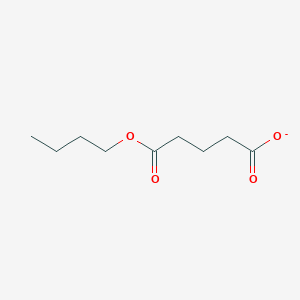
5-Butoxy-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-5-oxopentanoate is an organic compound with the molecular formula C9H16O4. . This compound is characterized by its butoxy group attached to a pentanoate backbone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Butoxy-5-oxopentanoate typically involves esterification reactions. One common method is the reaction of glutaric acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
5-Butoxy-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed.
Major Products Formed
Oxidation: Glutaric acid derivatives.
Reduction: Butoxy alcohols.
Substitution: Various substituted pentanoates.
Aplicaciones Científicas De Investigación
5-Butoxy-5-oxopentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 5-Butoxy-5-oxopentanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions .
Comparación Con Compuestos Similares
Similar Compounds
5-Oxopentanoic acid: Shares a similar backbone but lacks the butoxy group.
5-Butoxy-3-hydroxy-5-oxopentanoate: Contains an additional hydroxyl group, making it more reactive in certain conditions.
Uniqueness
5-Butoxy-5-oxopentanoate is unique due to its butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
93504-86-0 |
|---|---|
Fórmula molecular |
C9H15O4- |
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
5-butoxy-5-oxopentanoate |
InChI |
InChI=1S/C9H16O4/c1-2-3-7-13-9(12)6-4-5-8(10)11/h2-7H2,1H3,(H,10,11)/p-1 |
Clave InChI |
UGWQNYIVMNOSRS-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC(=O)CCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

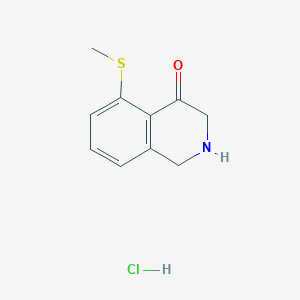
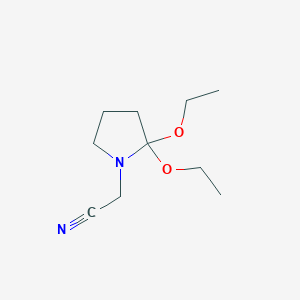
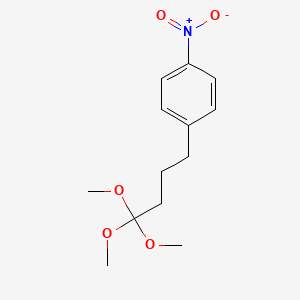
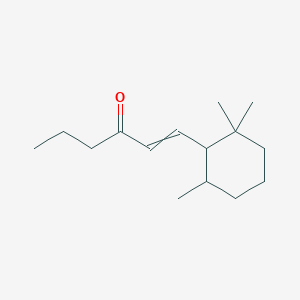

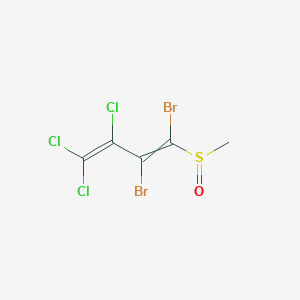
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
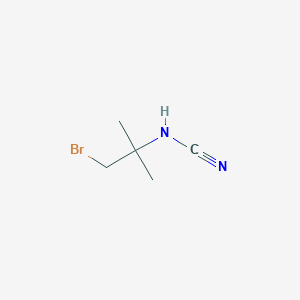
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
